Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate
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Description
Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H23NO2S and its molecular weight is 317.45. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H23NO2S with a molecular weight of approximately 317.45 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties due to its electron-rich nature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and carboxylate groups. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound showed an IC50 value of approximately 25 μM against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 ~0.0316 μM) .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in mediating inflammatory responses .
3. Antimicrobial Activity
This compound has been tested against various bacterial strains, showing promising antimicrobial activity. It exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by activating caspases and disrupting mitochondrial membrane potential.
- Cytokine Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells :
- Anti-inflammatory Model :
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-21-18(20)16-15(12(4)22-17(16)19)14-8-6-13(7-9-14)10-11(2)3/h6-9,11H,5,10,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMFBCBCJQLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)CC(C)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.